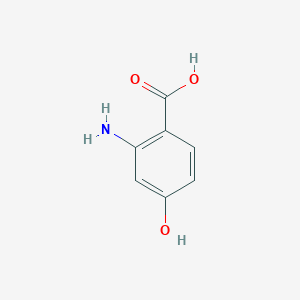

2-Amino-4-hydroxybenzoic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,9H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPELYVFAULJYNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90457862 | |

| Record name | 2-amino-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38160-63-3 | |

| Record name | 2-amino-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Amino-4-hydroxybenzoic Acid

CAS Number: 38160-63-3

This technical guide provides an in-depth overview of 2-Amino-4-hydroxybenzoic acid, a molecule of significant interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, synthesis protocols, and explores its applications and biological relevance.

Physicochemical Properties

2-Amino-4-hydroxybenzoic acid is a solid organic compound and a derivative of benzoic acid, featuring both an amino (-NH2) and a hydroxyl (-OH) functional group on the aromatic ring.[1] These functional groups make it a valuable building block in organic and medicinal chemistry for the development of novel compounds.[1]

| Property | Value | Source |

| CAS Number | 38160-63-3 | [1][2] |

| Molecular Formula | C₇H₇NO₃ | [1][2] |

| Molecular Weight | 153.14 g/mol | [1][2] |

| IUPAC Name | 2-amino-4-hydroxybenzoic acid | [2] |

| InChI Key | DPELYVFAULJYNX-UHFFFAOYSA-N | [1][2] |

| Appearance | White to light yellow powder | [3] |

| Solubility | Soluble in dilute nitric acid, dilute sodium hydroxide (B78521), acetone, sodium bicarbonate, and phosphoric acid. Slightly soluble in ethanol (B145695) and ether. Insoluble in water and benzene. | [3] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature.[1] | |

| Stability | Hygroscopic; sensitive to light and air.[3] |

Synthesis of Aminohydroxybenzoic Acids

The synthesis of aminohydroxybenzoic acids often involves the carboxylation of aminophenols, a variation of the Kolbe-Schmitt reaction. Below are representative experimental protocols for the synthesis of isomers of aminohydroxybenzoic acid, which illustrate the general principles applicable to the synthesis of 2-Amino-4-hydroxybenzoic acid.

Synthesis of 2-Hydroxy-4-aminobenzoic Acid

A patented method for the preparation of 2-hydroxy-4-aminobenzoic acid involves the reaction of m-aminophenol with a sodium alkoxide, followed by carboxylation with carbon dioxide under supercritical conditions.[4]

Experimental Protocol:

-

Formation of Sodium m-Aminophenolate: In a suitable reactor, m-aminophenol is reacted with a sodium alkoxide in an alcoholic solution at room temperature for 0.8 to 1.2 hours. The molar ratio of m-aminophenol to sodium alkoxide is typically between 1:1 and 1:5.[4]

-

Carboxylation: The resulting alcoholic solution of m-aminophenol sodium salt is transferred to a high-pressure reactor. Carbon dioxide is introduced, and the reaction is carried out for 1 to 5 hours under supercritical conditions.[4]

-

Work-up and Isolation: After the reaction, the solution is cooled to room temperature and filtered. The solvent is removed from the filtrate by distillation under reduced pressure to yield a solid. This solid is then dissolved in water.[4]

-

Precipitation: An inorganic acid is added to the aqueous solution to adjust the pH to 6-7, causing the precipitation of the 2-hydroxy-4-aminobenzoic acid product.[4]

-

Purification: The precipitated solid is collected by filtration to yield the final product.[4]

Synthesis of 3-Amino-4-hydroxybenzoic acid

A common laboratory-scale synthesis for a related isomer, 3-Amino-4-hydroxybenzoic acid, involves the reduction of a nitro-substituted precursor.

Experimental Protocol:

-

Reaction Setup: To a reaction vessel at 0 °C, add tin(II) chloride (1.09 mmol), 12 N hydrochloric acid (1.5 mL), and 4-hydroxy-3-nitrobenzoic acid (0.55 mmol) sequentially.[5]

-

Reduction: The reaction mixture is heated to reflux for 1 hour.[5]

-

Work-up: After the reaction is complete, water is added to the mixture. The pH is then adjusted to 1 with a 2 N sodium hydroxide solution.[5]

-

Isolation and Purification: The resulting precipitate is collected by filtration and washed with distilled water. The filtrate can be concentrated, and the residue purified by silica (B1680970) gel column chromatography to obtain the final product.[5]

Applications in Research and Drug Development

Derivatives of aminohydroxybenzoic acid are important intermediates in the synthesis of pharmaceuticals and dyes.[4] While 2-Amino-4-hydroxybenzoic acid itself is a valuable building block, its isomer, 4-Amino-2-hydroxybenzoic acid (also known as p-aminosalicylic acid), is a well-known antitubercular agent.[6][7] This highlights the potential of this class of compounds in medicinal chemistry.

The broader family of hydroxybenzoic acids, which are phenolic compounds, are recognized for a variety of biological activities, including:

-

Antioxidant Properties: They can scavenge free radicals, helping to reduce oxidative stress.[8][9]

-

Anti-inflammatory Effects: Some derivatives have been shown to inhibit pro-inflammatory cytokines.[9][10]

-

Antimicrobial Activity: Certain hydroxybenzoic acids can inhibit the growth of harmful bacteria.[8][9]

Furthermore, 4-hydroxybenzoic acid is a crucial precursor in the biosynthesis of Coenzyme Q10 (CoQ10), an essential component for cellular energy production and mitochondrial function in mammals.[8][10]

Safety and Handling

2-Amino-4-hydroxybenzoic acid is intended for research use only and not for human or veterinary use.[1] Safety data indicates that this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1] It is recommended to handle this chemical with appropriate personal protective equipment in a well-ventilated area. For comprehensive handling and disposal guidelines, the Safety Data Sheet (SDS) should be consulted.[1]

References

- 1. 2-Amino-4-hydroxybenzoic Acid|CAS 38160-63-3 [benchchem.com]

- 2. 2-Amino-4-hydroxybenzoic acid | C7H7NO3 | CID 11182709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. CN102311357B - The preparation method of 2-hydroxyl-4-aminobenzoic acid - Google Patents [patents.google.com]

- 5. 3-Amino-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. 4-Amino-2-hydroxybenzoic acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 4-Hydroxybenzoic Acid | Rupa Health [rupahealth.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. mdpi.com [mdpi.com]

2-Amino-4-hydroxybenzoic acid IUPAC name

An In-depth Technical Guide to 2-Amino-4-hydroxybenzoic Acid

IUPAC Name: 2-Amino-4-hydroxybenzoic acid

This technical guide provides a comprehensive overview of 2-Amino-4-hydroxybenzoic acid, including its chemical properties, synthesis, and analytical methodologies. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical and Physical Properties

2-Amino-4-hydroxybenzoic acid is a substituted aromatic carboxylic acid. While extensive experimental data for this specific isomer is limited in publicly available literature, its basic properties have been computed and are available through resources like PubChem.

Table 1: Computed Physicochemical Properties of 2-Amino-4-hydroxybenzoic Acid

| Property | Value | Source |

| IUPAC Name | 2-amino-4-hydroxybenzoic acid | PubChem[1] |

| CAS Number | 38160-63-3 | PubChem[1] |

| Molecular Formula | C₇H₇NO₃ | PubChem[1] |

| Molecular Weight | 153.14 g/mol | PubChem[1] |

| Monoisotopic Mass | 153.042593085 Da | PubChem[1] |

| XLogP3-AA | 1.3 | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 153.042593085 Da | PubChem |

| Topological Polar Surface Area | 89.9 Ų | PubChem |

| Heavy Atom Count | 11 | PubChem |

| Complexity | 160 | PubChem |

Synthesis of 2-Amino-4-hydroxybenzoic Acid

A documented method for the preparation of 2-hydroxy-4-aminobenzoic acid involves the reaction of m-aminophenol with carbon dioxide under specific conditions.

Experimental Protocol: Synthesis from m-Aminophenol

This protocol is based on a patented preparation method for 2-hydroxy-4-aminobenzoic acid.

Materials:

-

m-Aminophenol

-

Sodium alkoxide (e.g., sodium methoxide)

-

Alcoholic solvent (e.g., methanol)

-

Carbon dioxide

-

Inorganic acid (for pH adjustment)

-

High-pressure reactor

Procedure:

-

Formation of m-aminophenol sodium salt:

-

m-aminophenol is reacted with a sodium alkoxide in an alcoholic solution at room temperature.

-

The reaction is typically carried out for a duration of 0.8 to 1.2 hours.

-

-

Carboxylation Reaction:

-

The resulting m-aminophenol sodium salt alcoholic solution is transferred to a high-pressure reactor.

-

Carbon dioxide is introduced into the reactor to undergo a reaction for 1 to 5 hours under supercritical conditions.

-

-

Isolation and Purification:

-

Following the reaction, the solution is cooled to room temperature and filtered.

-

The filtrate is subjected to reduced pressure distillation to remove the alcoholic solvent, yielding a solid.

-

The solid is dissolved in water, and the pH of the solution is adjusted to 6-7 using an inorganic acid, causing the product to precipitate.

-

The precipitated 2-hydroxy-4-aminobenzoic acid is collected by filtration.

-

Analytical Characterization

While specific analytical data for 2-Amino-4-hydroxybenzoic acid is not extensively published, standard analytical techniques for similar aromatic compounds can be applied for its characterization.

Table 2: Spectroscopic Data for a Related Compound (3-Amino-4-hydroxybenzoic acid)

| Technique | Observed Peaks (δ ppm) |

| ¹H NMR (500 MHz, DMSO-d₆) | 11.30 (brs, 1H), 9.42 (brs, 3H), 7.79 (s, 1H), 7.60 (d, 1H, J = 8.0 Hz), 7.07 (d, 1H, J = 8.0 Hz) |

Note: This data is for the isomer 3-Amino-4-hydroxybenzoic acid and is provided for illustrative purposes. The spectral data for 2-Amino-4-hydroxybenzoic acid would differ.

Biological Activity and Applications

There is limited specific information on the biological activity and applications of 2-Amino-4-hydroxybenzoic acid in the scientific literature. However, its structural similarity to other hydroxybenzoic acids suggests potential for investigation in various fields. For context, its isomer, 4-Amino-2-hydroxybenzoic acid (p-aminosalicylic acid), is a known antibacterial agent used in the treatment of tuberculosis. The biological profile of 2-Amino-4-hydroxybenzoic acid remains an area for further research.

Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and subsequent characterization of a substituted benzoic acid, such as 2-Amino-4-hydroxybenzoic acid.

Caption: A logical workflow for the synthesis and characterization of 2-Amino-4-hydroxybenzoic acid.

References

2-Amino-4-hydroxybenzoic acid physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Amino-4-hydroxybenzoic acid, tailored for professionals in research and drug development. This document summarizes essential data, details experimental protocols, and visualizes key relationships to facilitate a deeper understanding of this compound.

Core Physicochemical Properties

2-Amino-4-hydroxybenzoic acid, a substituted aromatic compound, possesses a unique combination of functional groups that dictate its chemical behavior and potential applications. A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| IUPAC Name | 2-Amino-4-hydroxybenzoic acid | [1][2] |

| CAS Number | 38160-63-3 | [1][2] |

| Molecular Formula | C₇H₇NO₃ | [1][2] |

| Molecular Weight | 153.14 g/mol | [1][2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in polar organic solvents like alcohols and acetone. Slightly soluble in water and chloroform. | [3] |

| pKa | Not available |

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of 2-Amino-4-hydroxybenzoic acid is expected to show characteristic absorption bands corresponding to its functional groups. Based on data from related aminobenzoic and hydroxybenzoic acids, the following peaks can be anticipated[4][5][6][7][8]:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹

-

N-H stretch (amine): Two sharp bands around 3300-3500 cm⁻¹

-

C=O stretch (carboxylic acid): A strong absorption peak around 1670-1700 cm⁻¹

-

C=C stretch (aromatic ring): Peaks in the 1450-1600 cm⁻¹ region

-

C-N stretch (amine): A band in the 1250-1350 cm⁻¹ region

-

C-O stretch (hydroxyl and carboxylic acid): Absorptions in the 1200-1300 cm⁻¹ region

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. For 2-Amino-4-hydroxybenzoic acid, the chemical shifts will be influenced by the electron-donating effects of the amino and hydroxyl groups and the electron-withdrawing effect of the carboxylic acid group. Spectra are typically recorded in deuterated solvents such as DMSO-d₆[9][10][11][12].

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

-

Aromatic Protons: The three protons on the benzene (B151609) ring will appear as distinct signals in the aromatic region (δ 6.0-8.0 ppm). Their specific chemical shifts and coupling patterns will depend on their position relative to the three different substituents.

-

Amine Protons (-NH₂): A broad singlet that can exchange with D₂O.

-

Hydroxyl Proton (-OH): A singlet that can exchange with D₂O.

-

Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift (typically > δ 10 ppm).

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

-

Carboxylic Carbonyl Carbon: In the range of δ 165-175 ppm.

-

Aromatic Carbons: Six distinct signals in the aromatic region (δ 100-160 ppm). The carbons attached to the oxygen and nitrogen atoms will be shifted downfield.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 2-Amino-4-hydroxybenzoic acid in a solvent like methanol (B129727) is expected to exhibit absorption maxima characteristic of a substituted benzene ring. The electronic transitions will be influenced by the auxochromic amino and hydroxyl groups and the chromophoric carboxylic acid group. For a related compound, 2,4-dihydroxybenzoic acid, absorption maxima are observed at 208 nm, 258 nm, and 296 nm[6].

Experimental Protocols

Synthesis of 2-Amino-4-hydroxybenzoic Acid

A potential synthetic route to 2-Amino-4-hydroxybenzoic acid is described in Chinese patent CN102311357B[13]. This method involves the reaction of m-aminophenol with a sodium alkoxide in an alcoholic solution, followed by carboxylation using carbon dioxide under supercritical conditions.

Materials:

-

m-Aminophenol

-

Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide)

-

Anhydrous alcohol (corresponding to the alkoxide)

-

Carbon dioxide

-

Inorganic acid (for pH adjustment)

-

Water

Procedure:

-

Formation of the Sodium Salt: At room temperature, react m-aminophenol with a sodium alkoxide in the corresponding anhydrous alcohol for approximately 0.8 to 1.2 hours. This reaction forms the sodium salt of m-aminophenol in solution.

-

Carboxylation: Transfer the alcoholic solution of the m-aminophenol sodium salt into a high-pressure reactor. Introduce carbon dioxide and conduct the reaction for 1 to 5 hours under supercritical conditions.

-

Work-up and Isolation: After the reaction, cool the mixture to room temperature and filter. Remove the solvent from the filtrate by distillation under reduced pressure to obtain a solid.

-

Purification: Dissolve the solid in water and adjust the pH of the solution to 6-7 with an inorganic acid. The precipitation of a solid should be observed.

-

Final Product: Filter the solution to collect the 2-Amino-4-hydroxybenzoic acid as a filter cake[13].

A visual representation of this synthesis workflow is provided below.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical and should be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For aminobenzoic acids, polar protic solvents like ethanol (B145695) or water, or mixtures thereof, are often suitable[2][14][15][16].

General Procedure:

-

Solvent Selection: In a test tube, test the solubility of a small amount of the crude 2-Amino-4-hydroxybenzoic acid in various solvents at room temperature and with gentle heating to identify a suitable recrystallization solvent.

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring, adding small portions of the hot solvent until the solid is completely dissolved.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed receiving flask.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur as the solution cools and becomes supersaturated. Further cooling in an ice bath can maximize the yield of crystals.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities. Allow the crystals to dry thoroughly.

The logical steps for a successful recrystallization are outlined in the diagram below.

Reactivity and Stability

The reactivity of 2-Amino-4-hydroxybenzoic acid is governed by its three functional groups: the aromatic ring, the amino group, the hydroxyl group, and the carboxylic acid group.

-

Aromatic Ring: The amino and hydroxyl groups are activating, ortho-, para-directing groups, making the aromatic ring susceptible to electrophilic substitution at the positions ortho and para to them.

-

Amino Group: The amino group is nucleophilic and can react with various electrophiles. It can also be diazotized and subsequently replaced by other functional groups.

-

Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide. It can also undergo etherification and esterification reactions.

-

Carboxylic Acid Group: The carboxylic acid group is acidic and can be converted into esters, amides, and acid halides. It can also undergo decarboxylation under certain conditions.

The stability of phenolic compounds can be pH-dependent. Many are more stable in acidic conditions and may degrade in neutral to alkaline solutions[17]. The stability of aminobenzoic acids can also be affected by pH[18]. Exposure to heat and light can also lead to degradation, and appropriate storage in a cool, dark place is recommended.

Biological Activity and Signaling Pathways

Hydroxybenzoic acids are a class of phytochemicals that have been shown to influence metabolism, cellular signaling, and gene expression[19][20]. Some hydroxybenzoic acids can activate the Nrf2 signaling pathway, which leads to the increased expression of antioxidant enzymes, thereby reducing oxidative stress[19]. Additionally, certain isomers have been found to activate hydroxycarboxylic acid receptors, which can lead to a reduction in adipocyte lipolysis[19].

While specific studies on the interaction of 2-Amino-4-hydroxybenzoic acid with cellular signaling pathways are limited, its structural similarity to other biologically active hydroxybenzoic acids suggests that it may possess interesting pharmacological properties. For instance, 4-hydroxybenzoic acid has been shown to interact with human serum albumin and exhibit anti-proliferative effects on leukemia cells[21][22]. Further research is needed to elucidate the specific biological activities and mechanisms of action of 2-Amino-4-hydroxybenzoic acid.

The potential influence of hydroxybenzoic acids on key signaling pathways is depicted below.

References

- 1. 2-Amino-4-hydroxybenzoic acid | C7H7NO3 | CID 11182709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. westfield.ma.edu [westfield.ma.edu]

- 3. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. vibgyorpublishers.org [vibgyorpublishers.org]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. CN102311357B - The preparation method of 2-hydroxyl-4-aminobenzoic acid - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

- 15. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 20. files01.core.ac.uk [files01.core.ac.uk]

- 21. Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 2-Amino-4-hydroxybenzoic Acid: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 2-Amino-4-hydroxybenzoic acid in organic solvents, addressing a critical knowledge gap for researchers, scientists, and professionals in drug development. Due to the limited availability of direct quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols for solubility determination, alongside a framework for systematic data presentation and visualization of the experimental workflow.

Understanding the Solubility of 2-Amino-4-hydroxybenzoic Acid

Quantitative Solubility Data

As a service to the research community, the following table is provided as a standardized template for recording and comparing experimentally determined solubility data for 2-Amino-4-hydroxybenzoic acid. This structured format will facilitate the systematic collection and analysis of solubility information as it becomes available.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination | Reference |

| e.g., Ethanol | 25 | Data Not Available | Data Not Available | e.g., Shake-Flask Method | [Your Data] |

| e.g., Methanol | 25 | Data Not Available | Data Not Available | e.g., HPLC-UV | [Your Data] |

| e.g., Acetone | 25 | Data Not Available | Data Not Available | e.g., Nephelometry | [Your Data] |

| e.g., Ethyl Acetate | 25 | Data Not Available | Data Not Available | e.g., Shake-Flask Method | [Your Data] |

| e.g., Dichloromethane | 25 | Data Not Available | Data Not Available | e.g., HPLC-UV | [Your Data] |

| e.g., Dimethyl Sulfoxide (B87167) (DMSO) | 25 | Data Not Available | Data Not Available | e.g., Nephelometry | [Your Data] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount in pharmaceutical research and development.[3] Several robust methods can be employed to quantify the solubility of 2-Amino-4-hydroxybenzoic acid in various organic solvents. The choice of method often depends on the required accuracy, throughput, and the physicochemical properties of the compound and solvent.

The Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[3]

Principle: An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined analytically.

Detailed Methodology:

-

Preparation: Add an excess amount of crystalline 2-Amino-4-hydroxybenzoic acid to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The equilibration time should be established experimentally to ensure that the concentration of the dissolved solid no longer changes over time.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Separate the saturated supernatant from the solid phase by centrifugation followed by careful decantation, or by filtration through a chemically inert filter (e.g., PTFE) that does not adsorb the solute.

-

Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Determine the concentration of 2-Amino-4-hydroxybenzoic acid in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (HPLC-MS).[4]

-

Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

Kinetic Solubility Determination by Nephelometry

Nephelometry is a high-throughput method used to determine the kinetic solubility of a compound, which is the concentration at which a compound precipitates from a solution.

Principle: This method involves preparing a dilution series of the compound in a solvent and measuring the turbidity or light scattering caused by the precipitation of the compound.

Detailed Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 2-Amino-4-hydroxybenzoic acid in a highly solubilizing solvent, such as dimethyl sulfoxide (DMSO).

-

Dilution Series: In a multi-well plate, perform a serial dilution of the stock solution with the organic solvent of interest. This creates a range of concentrations.

-

Precipitation and Measurement: Monitor the samples for the onset of precipitation. This can be done visually or, more accurately, using a nephelometer which measures the intensity of scattered light. The concentration at which the light scattering signal significantly increases above the background is considered the kinetic solubility.

Visualization of Experimental Workflow

To provide a clear visual representation of the process for determining solubility, the following flowchart illustrates the key steps involved in a typical experimental workflow.

Caption: Generalized workflow for the experimental determination of solubility.

This guide provides a foundational framework for researchers and drug development professionals to systematically investigate and document the solubility of 2-Amino-4-hydroxybenzoic acid in organic solvents. By adhering to these detailed protocols and standardized data presentation, the scientific community can collectively build a robust understanding of this compound's physicochemical properties.

References

Technical Guide: Physicochemical Properties of 2-Amino-4-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-hydroxybenzoic acid (CAS RN: 38160-63-3), also known as 4-hydroxyanthranilic acid, is an aromatic organic compound containing amino, hydroxyl, and carboxylic acid functional groups.[1][2] Its structure lends itself to a variety of chemical reactions, making it a potentially valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. This technical guide provides a summary of the available physicochemical data for 2-Amino-4-hydroxybenzoic acid and outlines a detailed experimental protocol for the determination of its melting point, a critical parameter for substance identification and purity assessment.

Physicochemical Data

A comprehensive search of available scientific literature and chemical databases indicates that the melting point of 2-Amino-4-hydroxybenzoic acid has not been experimentally determined or reported. While data for its various isomers are readily available, the specific melting point for the 2-amino-4-hydroxy isomer remains undocumented.

The following table summarizes the available computed and experimental data for 2-Amino-4-hydroxybenzoic acid.

| Property | Value | Source |

| Melting Point | No data available | |

| Molecular Formula | C₇H₇NO₃ | PubChem[1] |

| Molecular Weight | 153.14 g/mol | PubChem[1] |

| CAS Registry Number | 38160-63-3 | PubChem[1] |

| IUPAC Name | 2-amino-4-hydroxybenzoic acid | PubChem[1] |

| InChI Key | DPELYVFAULJYNX-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | C1=CC(=C(C=C1O)N)C(=O)O | PubChem[1] |

Experimental Protocol: Melting Point Determination

The following is a detailed methodology for the determination of the melting point of a solid organic compound such as 2-Amino-4-hydroxybenzoic acid using the capillary method. This standard procedure is widely used in research and quality control laboratories.

Objective: To determine the melting range of a solid organic compound to assess its purity and confirm its identity.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp, Stuart SMP10)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Watch glass

-

Thermometer (calibrated)

-

The sample of 2-Amino-4-hydroxybenzoic acid

Procedure:

-

Sample Preparation:

-

Place a small amount of the dry 2-Amino-4-hydroxybenzoic acid on a clean, dry watch glass.

-

If the sample consists of large crystals, gently crush it into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer within the capillary tube.

-

-

Capillary Tube Packing:

-

Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the solid down. Alternatively, drop the tube through a long glass tube onto a hard surface.

-

Repeat until the packed sample is approximately 2-3 mm high.

-

-

Melting Point Measurement:

-

Rapid Preliminary Measurement (Optional but Recommended):

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly and observe the approximate temperature at which it melts. This provides a rough estimate of the melting point.

-

Allow the apparatus to cool significantly before proceeding.

-

-

Accurate Measurement:

-

Use a fresh, properly packed capillary tube for the accurate determination.

-

Place the capillary tube in the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20°C below the estimated melting point.

-

Decrease the heating rate to 1-2°C per minute. A slow heating rate is crucial for an accurate determination as it allows for thermal equilibrium between the sample, the heating block, and the thermometer.

-

Record the temperature at which the first tiny droplet of liquid is observed (the beginning of the melting range).

-

Continue to heat slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

The recorded values represent the melting range of the sample.

-

-

-

Data Recording and Interpretation:

-

Record the melting range in a laboratory notebook.

-

A pure crystalline solid will typically exhibit a sharp melting range of 0.5-2°C.

-

A broader melting range often indicates the presence of impurities, which tend to depress and broaden the melting range.

-

Workflow for Melting Point Determination

The following diagram illustrates the logical workflow for the experimental determination of a compound's melting point.

References

An In-depth Technical Guide to the Proton NMR Spectra of 2-Amino-4-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-4-hydroxybenzoic acid. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide presents a synthesized dataset based on spectral data from analogous compounds and established principles of NMR spectroscopy. This document is intended to serve as a valuable resource for the structural elucidation and characterization of 2-Amino-4-hydroxybenzoic acid and related compounds in research and development settings.

Predicted ¹H NMR Spectral Data

The anticipated ¹H NMR spectral data for 2-Amino-4-hydroxybenzoic acid is summarized in Table 1. The chemical shifts (δ) are predicted based on the analysis of similar substituted benzoic acids, such as 2-aminobenzoic acid and 4-hydroxybenzoic acid.[1] The electronic effects of the amino (-NH₂), hydroxyl (-OH), and carboxylic acid (-COOH) substituents significantly influence the chemical shifts of the aromatic protons. The electron-donating amino and hydroxyl groups are expected to shield the aromatic protons, causing them to resonate at a higher field (lower ppm) compared to unsubstituted benzene (B151609). Conversely, the electron-withdrawing carboxylic acid group will deshield adjacent protons.

Table 1: Predicted ¹H NMR Spectral Data for 2-Amino-4-hydroxybenzoic Acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 6.1 - 6.3 | Doublet (d) | Jortho = 8.0 - 9.0 |

| H-5 | 6.0 - 6.2 | Doublet of doublets (dd) | Jortho = 8.0 - 9.0, Jmeta = 2.0 - 3.0 |

| H-6 | 7.6 - 7.8 | Doublet (d) | Jmeta = 2.0 - 3.0 |

| -OH | 9.0 - 11.0 | Broad singlet (br s) | - |

| -NH₂ | 4.0 - 6.0 | Broad singlet (br s) | - |

| -COOH | 11.0 - 13.0 | Broad singlet (br s) | - |

Note: Predicted values are based on data from analogous compounds and general NMR principles. Actual experimental values may vary depending on the solvent and other experimental conditions.

Interpretation of the Spectrum

The predicted spectrum is characteristic of a 1,2,4-trisubstituted benzene ring. The proton at position 6 (H-6) is expected to be the most deshielded due to its proximity to the electron-withdrawing carboxylic acid group. It should appear as a doublet due to meta-coupling with H-5. The proton at position 3 (H-3) will be significantly shielded by the adjacent electron-donating amino and hydroxyl groups, appearing as a doublet due to ortho-coupling with H-5. The proton at position 5 (H-5) will experience ortho-coupling from H-3 and meta-coupling from H-6, resulting in a doublet of doublets. The protons of the hydroxyl, amino, and carboxylic acid groups are expected to appear as broad singlets due to chemical exchange with the solvent and quadrupolar broadening from the nitrogen atom in the case of the amino group.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a detailed methodology for acquiring the ¹H NMR spectrum of 2-Amino-4-hydroxybenzoic acid.

1. Sample Preparation:

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point.[2][3] It will also allow for the observation of exchangeable protons (-OH, -NH₂, -COOH).

-

Concentration: Prepare a solution by dissolving 5-10 mg of 2-Amino-4-hydroxybenzoic acid in approximately 0.6-0.7 mL of DMSO-d₆.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

-

Sample Tube: Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.[4]

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Acquisition Parameters:

-

Spectral Width: Set a spectral width of approximately 16 ppm to encompass all expected proton signals.

-

Acquisition Time: An acquisition time of at least 2-3 seconds is recommended to ensure good digital resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

3. Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the signals to determine the relative number of protons for each resonance.

-

Peak Picking: Identify the chemical shift of each peak.

-

Coupling Constant Measurement: Measure the coupling constants (J-values) for the split signals.

Logical Relationships in Spectral Interpretation

The following diagram illustrates the key relationships between the molecular structure of 2-Amino-4-hydroxybenzoic acid and its expected ¹H NMR spectral features.

Caption: Structure-Spectrum Correlation for 2-Amino-4-hydroxybenzoic Acid.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2-Amino-4-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts of 2-Amino-4-hydroxybenzoic acid. Due to the limited availability of public experimental spectral data for this specific compound, this guide utilizes high-quality predicted 13C NMR data to facilitate structural analysis and characterization. This document is intended to be a valuable resource for professionals in pharmaceutical sciences, medicinal chemistry, and analytical chemistry who are engaged in the research and development of molecules incorporating this structural motif.

Predicted 13C NMR Spectral Data

The 13C NMR chemical shifts for 2-Amino-4-hydroxybenzoic acid were predicted using the online NMR prediction tool, NMRDB.org. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).

Table 1: Predicted 13C NMR Chemical Shifts of 2-Amino-4-hydroxybenzoic Acid

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 107.0 |

| C2 | 151.0 |

| C3 | 105.7 |

| C4 | 159.2 |

| C5 | 108.2 |

| C6 | 133.1 |

| C7 (C=O) | 171.5 |

Disclaimer: These are predicted values and may differ from experimental results. Verification through experimental data is recommended.

Structural Diagram and Atom Numbering

The following diagram illustrates the chemical structure of 2-Amino-4-hydroxybenzoic acid with the carbon atoms numbered for clear assignment of the 13C NMR signals.

Caption: Structure and atom numbering of 2-Amino-4-hydroxybenzoic acid.

Experimental Protocols for 13C NMR Spectroscopy

The following provides a detailed methodology for acquiring high-quality 13C NMR spectra for aromatic compounds such as 2-Amino-4-hydroxybenzoic acid.

Sample Preparation

Proper sample preparation is crucial for obtaining a high-resolution NMR spectrum.

-

Sample Weighing: For 13C NMR, accurately weigh approximately 20-50 mg of the 2-Amino-4-hydroxybenzoic acid sample.

-

Solvent Selection: Choose a suitable deuterated solvent that ensures complete dissolution of the sample. Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) is often a good choice for benzoic acid derivatives due to their polarity and the presence of exchangeable protons. Other potential solvents include methanol-d4 (B120146) or a mixture of CDCl3 with a few drops of DMSO-d6 to aid solubility.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. Gentle vortexing or sonication can be used to facilitate dissolution.

NMR Data Acquisition

The following are general parameters for acquiring a 13C NMR spectrum on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent to maintain a stable magnetic field. Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which enhances spectral resolution.

-

Tuning and Matching: Tune and match the probe to the 13C frequency to maximize the signal-to-noise ratio.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker instruments) is typically used.

-

Pulse Angle: A 30° pulse angle is often a good compromise between signal intensity and relaxation time.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, especially quaternary carbons.

-

Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Typically, anywhere from 128 to 1024 scans or more may be necessary to achieve a good signal-to-noise ratio, depending on the sample concentration.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm (e.g., 20,000-25,000 Hz on a 100 MHz 13C spectrometer) is usually sufficient to cover the entire range of chemical shifts for organic molecules.

-

Decoupling: Broadband proton decoupling is employed during the acquisition to simplify the spectrum by removing 1H-13C coupling, resulting in single sharp peaks for each carbon atom.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the solvent peak to its known chemical shift (e.g., DMSO-d6 at 39.52 ppm). If using an internal standard like TMS, its signal is set to 0 ppm.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the analysis and assignment of a 13C NMR spectrum.

Caption: A typical workflow for the analysis of a 13C NMR spectrum.

An In-depth Technical Guide to the FTIR Analysis of 2-Amino-4-hydroxybenzoic Acid

This guide provides a detailed examination of the functional groups present in 2-Amino-4-hydroxybenzoic acid using Fourier Transform Infrared (FTIR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document outlines the expected vibrational frequencies, a comprehensive experimental protocol for analysis, and a logical workflow for the spectroscopic process.

Introduction to 2-Amino-4-hydroxybenzoic Acid and FTIR Spectroscopy

2-Amino-4-hydroxybenzoic acid is a derivative of benzoic acid containing three key functional groups: an amino group (-NH₂), a hydroxyl group (-OH), and a carboxylic acid group (-COOH). These groups are fundamental to its chemical properties and potential applications. FTIR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation at specific wavelengths, which correspond to the vibrational frequencies of the bonds within the molecule.

Predicted FTIR Spectral Data for 2-Amino-4-hydroxybenzoic Acid

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Predicted Intensity |

| 3500-3300 | Amino (-NH₂) | N-H Symmetric & Asymmetric Stretching | Medium-Strong |

| 3400-3200 | Hydroxyl (-OH) | O-H Stretching (intermolecular H-bonding) | Broad, Strong |

| 3300-2500 | Carboxylic Acid (-COOH) | O-H Stretching | Very Broad, Strong |

| 1710-1680 | Carboxylic Acid (-COOH) | C=O Stretching | Strong |

| 1620-1550 | Aromatic Ring | C=C Stretching | Medium-Variable |

| 1650-1580 | Amino (-NH₂) | N-H Bending | Medium |

| 1440-1395 | Carboxylic Acid (-COOH) | O-H Bending | Medium |

| 1320-1210 | Carboxylic Acid (-COOH) | C-O Stretching | Strong |

| 1250-1000 | Aromatic Ring | C-H In-plane Bending | Medium-Weak |

| 900-675 | Aromatic Ring | C-H Out-of-plane Bending | Strong |

Note: The exact positions of the peaks can be influenced by factors such as intermolecular hydrogen bonding and the physical state of the sample.

Interpretation of Key Functional Group Vibrations

-

Amino Group (-NH₂): The presence of two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations, is a characteristic feature of primary amines.

-

Hydroxyl Group (-OH): A broad and strong absorption band in the 3400-3200 cm⁻¹ range is indicative of the O-H stretching vibration, typically broadened due to hydrogen bonding.

-

Carboxylic Acid Group (-COOH): This group presents several characteristic bands. A very broad O-H stretching band from 3300-2500 cm⁻¹ is a hallmark of the dimeric form of carboxylic acids. The sharp and intense C=O stretching absorption is expected around 1710-1680 cm⁻¹. Furthermore, C-O stretching and O-H bending vibrations provide additional evidence for this functional group.

-

Aromatic Ring: The C=C stretching vibrations within the benzene (B151609) ring typically appear in the 1620-1550 cm⁻¹ region. The pattern of C-H out-of-plane bending bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.

Experimental Protocol for FTIR Analysis

The following is a generalized protocol for the FTIR analysis of a solid sample like 2-Amino-4-hydroxybenzoic acid using the KBr pellet method.

4.1. Materials and Equipment

-

2-Amino-4-hydroxybenzoic acid sample

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FTIR spectrometer

-

Spatula

-

Infrared lamp (optional, for drying)

4.2. Sample Preparation (KBr Pellet Method)

-

Drying: Ensure both the 2-Amino-4-hydroxybenzoic acid sample and KBr are completely dry to avoid interference from water absorption bands. If necessary, dry them in an oven at 105-110 °C for 2-4 hours and cool in a desiccator.

-

Grinding: Weigh approximately 1-2 mg of the 2-Amino-4-hydroxybenzoic acid sample and 100-200 mg of KBr.

-

Mixing: Add the sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly with the pestle for 3-5 minutes until a fine, homogeneous powder is obtained. The particle size should be small enough to minimize scattering of the infrared radiation.

-

Pellet Formation: Transfer the powder to the pellet-forming die. Distribute the powder evenly.

-

Pressing: Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for 1-2 minutes.

-

Pellet Inspection: Carefully remove the resulting KBr pellet from the die. It should be thin and transparent or translucent. An opaque or cloudy pellet may indicate insufficient grinding, moisture, or uneven pressure.

4.3. Data Acquisition

-

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Sample Spectrum: Mount the KBr pellet containing the sample in the sample holder and place it in the spectrometer.

-

Scan: Acquire the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹. The number of scans can be adjusted to improve the signal-to-noise ratio (e.g., 16 or 32 scans).

4.4. Data Analysis

-

Peak Identification: Identify the wavenumbers of the major absorption bands in the spectrum.

-

Functional Group Assignment: Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups expected in 2-Amino-4-hydroxybenzoic acid, using the data provided in Table 1 and standard FTIR correlation charts.

-

Reporting: Report the peak positions (in cm⁻¹) and their corresponding functional group assignments.

Workflow for FTIR Analysis

The logical flow of an FTIR analysis, from initial sample handling to final data interpretation, is crucial for obtaining reliable and reproducible results.

Caption: Workflow of FTIR analysis from sample preparation to data interpretation.

This comprehensive guide provides the foundational knowledge for conducting and interpreting the FTIR analysis of 2-Amino-4-hydroxybenzoic acid. By understanding the expected spectral features and adhering to a rigorous experimental protocol, researchers can effectively characterize this molecule and its functional groups.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-Amino-4-hydroxybenzoic Acid

For Immediate Release

This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 2-Amino-4-hydroxybenzoic acid. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the identification and structural elucidation of small molecules. The information herein is based on established fragmentation principles of aromatic carboxylic acids and data from structurally related compounds.

Core Analysis: Predicted Fragmentation Pattern

2-Amino-4-hydroxybenzoic acid, with a monoisotopic mass of 153.042593085 Da, is expected to exhibit a characteristic fragmentation pattern under mass spectrometry, particularly with electrospray ionization (ESI) or electron ionization (EI).[1] The fragmentation cascade is primarily driven by the carboxylic acid, amino, and hydroxyl functional groups attached to the benzene (B151609) ring.

The molecular ion ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) is anticipated to be readily formed. Subsequent fragmentation through collision-induced dissociation (CID) is likely to involve neutral losses of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂).

Quantitative Fragmentation Analysis

| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Neutral Loss | Predicted Relative Intensity | Proposed Structure of Fragment Ion |

| 154.0499 | Protonated Molecule ([M+H]⁺) | - | High | C₇H₈NO₃⁺ |

| 136.0393 | Loss of Water | H₂O | Moderate to High | C₇H₆NO₂⁺ |

| 109.0546 | Loss of Formic Acid | CH₂O₂ | Moderate | C₆H₇N O⁺ |

| 108.0468 | Loss of Carboxyl Radical and Hydrogen | •COOH + H | Low to Moderate | C₆H₆NO⁺ |

| 92.0522 | Loss of H₂O and CO₂ | H₂O + CO₂ | Low | C₆H₆N⁺ |

Note: The m/z values are calculated for the protonated molecule and its fragments. The relative intensities are qualitative predictions.

Elucidating the Fragmentation Pathway

The fragmentation of 2-Amino-4-hydroxybenzoic acid is a multi-step process initiated by the ionization of the molecule. The proposed primary fragmentation pathways are illustrated below. The most favored initial fragmentation is likely the loss of a water molecule, a common characteristic for molecules with hydroxyl and carboxylic acid groups. Subsequent losses of carbon monoxide and carbon dioxide from the precursor ions lead to the formation of smaller, stable fragment ions. The "ortho" positioning of the amino group relative to the carboxylic acid can also influence fragmentation through interactions between the adjacent functional groups.[2]

Caption: Proposed fragmentation pathway of 2-Amino-4-hydroxybenzoic acid.

Experimental Protocol: LC-MS/MS Analysis

The following provides a general methodology for the analysis of 2-Amino-4-hydroxybenzoic acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

-

Standard Solution: Prepare a 1 mg/mL stock solution of 2-Amino-4-hydroxybenzoic acid in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

-

Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to create a series of working standards for calibration.

-

Sample Extraction (from a biological matrix): A protein precipitation extraction is typically employed. To 100 µL of the sample (e.g., plasma, tissue homogenate), add 300 µL of cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

2. Instrumentation:

-

Liquid Chromatograph (LC): A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at 5% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for equilibration. The flow rate would be appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometer (MS): A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI is generally preferred for compounds with amino groups.

-

Source Parameters: Optimize source temperature, gas flows (nebulizer and heater gas), and capillary voltage for maximum signal intensity of the parent ion.

-

MS/MS Parameters: For a triple quadrupole instrument, operate in Multiple Reaction Monitoring (MRM) mode. The precursor ion would be m/z 154.05. Product ions (e.g., m/z 136.0, 109.1) would be monitored after collision-induced dissociation (CID) with argon. Collision energy should be optimized for each transition.

-

3. Data Acquisition and Analysis:

-

Acquire data using the instrument's software.

-

Process the data using appropriate software for peak integration and quantification.

-

Generate a calibration curve from the working standards to quantify the analyte in unknown samples.

The following diagram outlines the general experimental workflow for the LC-MS/MS analysis of 2-Amino-4-hydroxybenzoic acid.

Caption: General workflow for LC-MS/MS analysis.

References

The Unseen Arsenal: A Technical Guide to Aminobenzoic Acid Derivatives in Plants

For Immediate Release

[City, State] – [Date] – A comprehensive new technical guide details the natural occurrence, biosynthesis, and physiological roles of aminobenzoic acid (ABA) derivatives in the plant kingdom. This whitepaper, designed for researchers, scientists, and drug development professionals, provides an in-depth look at these versatile compounds, offering valuable insights into their potential applications in agriculture and medicine.

Introduction: The Diverse Roles of Aminobenzoic Acids in Flora

Aminobenzoic acids are a class of aromatic compounds that play crucial, often subtle, roles in plant biology. While para-aminobenzoic acid (PABA) is the most well-known as a precursor in the biosynthesis of folate (Vitamin B9), plants synthesize a variety of ABA isomers and their derivatives, each with distinct functions.[1] These compounds are not merely metabolic intermediates but are active participants in plant growth, development, and defense mechanisms. This guide explores the natural occurrence of these derivatives, their biosynthesis through the shikimate pathway, their quantitative distribution in various plant tissues, and their intricate involvement in signaling pathways that govern plant health and resilience.

Biosynthesis and Metabolism: A Journey from Chorismate

The biosynthesis of aminobenzoic acid isomers—ortho-aminobenzoic acid (anthranilic acid), meta-aminobenzoic acid (mABA), and para-aminobenzoic acid (PABA)—originates from the shikimate pathway, a central metabolic route in plants and microorganisms for the production of aromatic amino acids. The key precursor for all three isomers is chorismate.

-

Para-Aminobenzoic Acid (PABA): In plants, PABA is synthesized from chorismate via the action of two key enzymes: aminodeoxychorismate synthase (ADCS) and aminodeoxychorismate lyase. This process primarily occurs in the plastids. Once synthesized, PABA can exist in its free form or be conjugated to sugars, most commonly as a β-D-glucopyranosyl ester (PABA-Glc), which is thought to be a storage and transport form.[2]

-

Ortho-Aminobenzoic Acid (Anthranilic Acid): Anthranilic acid is also derived from chorismate and serves as an important precursor for the synthesis of the essential amino acid tryptophan, as well as various secondary metabolites, including alkaloids.

-

Meta-Aminobenzoic Acid (mABA): The natural occurrence and biosynthetic pathway of mABA in plants are less well-characterized compared to its ortho and para isomers.

The metabolic fate of these aminobenzoic acid derivatives is diverse. They can be incorporated into larger molecules, such as folates in the case of PABA, or undergo further modifications to produce a wide array of specialized metabolites with various ecological functions.

Quantitative Distribution in the Plant Kingdom

The concentration of aminobenzoic acid derivatives varies significantly among different plant species, tissues, and developmental stages. While data is most abundant for PABA, it is evident that the levels of these compounds are dynamically regulated.

| Plant Species | Tissue | Compound | Concentration (nmol/g FW) | Reference |

| Tomato (Lycopersicon esculentum) | Fruit Pericarp | Total p-Aminobenzoic Acid | 0.7 - 2.3 | Basset et al. (2004) |

| Brussels Sprouts (Brassica oleracea) | Free p-Aminobenzoic Acid | 0.09 ± 0.01 | Zhang et al. (2005) | |

| Total p-Aminobenzoic Acid | 0.38 ± 0.04 | Zhang et al. (2005) | ||

| Broccoli (Brassica oleracea) | Free p-Aminobenzoic Acid | 0.05 ± 0.01 | Zhang et al. (2005) | |

| Total p-Aminobenzoic Acid | 0.14 ± 0.01 | Zhang et al. (2005) | ||

| Cauliflower (Brassica oleracea) | Free p-Aminobenzoic Acid | 0.02 ± 0.00 | Zhang et al. (2005) | |

| Total p-Aminobenzoic Acid | 0.05 ± 0.01 | Zhang et al. (2005) | ||

| Spinach (Spinacia oleracea) | Free p-Aminobenzoic Acid | 0.12 ± 0.01 | Zhang et al. (2005) | |

| Total p-Aminobenzoic Acid | 0.28 ± 0.01 | Zhang et al. (2005) | ||

| Pea (Pisum sativum) | Free p-Aminobenzoic Acid | 0.04 ± 0.01 | Zhang et al. (2005) | |

| Total p-Aminobenzoic Acid | 0.23 ± 0.02 | Zhang et al. (2005) |

Note: Total p-Aminobenzoic Acid includes both the free form and the glucosyl ester.

Biological Functions and Signaling Pathways

Aminobenzoic acid derivatives are increasingly recognized for their roles in plant defense signaling, particularly in inducing systemic acquired resistance (SAR), a long-lasting, broad-spectrum resistance to secondary infections.

Application of PABA has been shown to induce SAR against various pathogens in several plant species.[3][4] This induced resistance is often associated with the priming of defense gene expression, leading to a faster and stronger response upon subsequent pathogen attack. The signaling pathway for PABA-induced resistance appears to converge with the well-established salicylic (B10762653) acid (SA) pathway, a key hormonal signaling cascade in plant immunity. A central regulator in the SA pathway is NONEXPRESSOR OF PR GENES 1 (NPR1), a transcriptional co-activator. Studies on the related compound β-aminobutyric acid (BABA) have demonstrated that long-lasting induced resistance is dependent on NPR1.[5][6][7] This suggests that aminobenzoic acid derivatives may modulate the SA signaling pathway, potentially by influencing the activity or localization of NPR1, leading to the activation of downstream defense genes, such as Pathogenesis-Related (PR) genes.

The interplay between aminobenzoic acid-induced signaling and other defense-related hormones, such as jasmonic acid (JA) and ethylene (B1197577) (ET), which are typically involved in responses to necrotrophic pathogens and insect herbivores, is an active area of research. Understanding this crosstalk is crucial for a complete picture of how plants orchestrate their defenses.

Experimental Protocols: A Guide to Analysis

Accurate quantification of aminobenzoic acid derivatives in plant tissues is essential for understanding their physiological roles. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for sensitive and specific detection.

Extraction of Free and Total p-Aminobenzoic Acid from Plant Tissues

This protocol is adapted from Zhang et al. (2005).[2]

Materials:

-

Plant tissue (fresh or frozen)

-

Liquid nitrogen

-

Extraction buffer: Methanol/Water (80:20, v/v)

-

Internal standard (e.g., 13C6-PABA)

-

Hydrochloric acid (HCl)

-

Centrifuge

-

Solid-phase extraction (SPE) cartridges (optional, for cleanup)

-

HPLC-MS/MS system

Procedure for Free PABA:

-

Homogenize a known weight of plant tissue in liquid nitrogen.

-

Add a known amount of internal standard and a specific volume of extraction buffer.

-

Vortex vigorously and incubate on ice.

-

Centrifuge to pellet debris.

-

Collect the supernatant. For cleaner samples, pass the supernatant through an SPE cartridge.

-

Analyze the extract by HPLC-MS/MS.

Procedure for Total PABA (Free + Glucosyl Ester):

-

Follow steps 1-4 for the extraction of free PABA.

-

To the supernatant, add HCl to a final concentration of 0.1 M.

-

Incubate at 80°C for 2 hours to hydrolyze the PABA-glucosyl ester.

-

Neutralize the solution.

-

Proceed with optional SPE cleanup and HPLC-MS/MS analysis.

HPLC-MS/MS Conditions for p-Aminobenzoic Acid Quantification

-

Column: C18 reverse-phase column (e.g., 150 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient from low to high organic phase to elute PABA.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MS/MS Transition: Monitor the specific precursor-to-product ion transition for PABA (e.g., m/z 138 -> m/z 120) and the internal standard.

Conclusion and Future Directions

The study of aminobenzoic acid derivatives in plants is a rapidly evolving field. While the role of PABA in folate biosynthesis is well-established, its function and that of other ABA derivatives in plant signaling and defense are just beginning to be understood. The convergence of PABA-induced resistance with the NPR1-dependent salicylic acid pathway opens up exciting avenues for research into novel, plant-based strategies for crop protection. Future research should focus on elucidating the precise molecular mechanisms of interaction between aminobenzoic acid derivatives and the plant immune signaling network, as well as expanding the quantitative analysis to a wider range of these compounds across a greater diversity of plant species. Such knowledge will be invaluable for harnessing the natural defensive capabilities of plants for sustainable agriculture and for the discovery of new bioactive compounds for drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. Free and total para-aminobenzoic acid analysis in plants with high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. botany.one [botany.one]

- 4. Molecular Antioxidant Properties and In Vitro Cell Toxicity of the p-Aminobenzoic Acid (PABA) Functionalized Peptide Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Role of NPR1 and KYP in long-lasting induced resistance by β-aminobutyric acid [frontiersin.org]

- 6. [PDF] Role of NPR1 and KYP in long-lasting induced resistance by β-aminobutyric acid | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-Amino-4-hydroxybenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-hydroxybenzoic acid (CAS No. 38160-63-3), a substituted aromatic carboxylic acid, presents a molecular scaffold of significant interest in medicinal chemistry and drug development.[1] Its structure, featuring amino, hydroxyl, and carboxylic acid functional groups, offers multiple points for chemical modification and interaction with biological targets. A thorough spectroscopic characterization is fundamental to confirming its identity, purity, and structural integrity, which are critical parameters in any research and development pipeline. This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Amino-4-hydroxybenzoic acid, including expected data from Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring this data are also presented to aid researchers in their laboratory work.

Spectroscopic Data

The following sections summarize the expected spectroscopic data for 2-Amino-4-hydroxybenzoic acid. Due to a scarcity of publicly available experimental spectra for this specific isomer, the data presented is a combination of predicted values from computational models and analogous data from structurally similar compounds. This information provides a robust baseline for the characterization of 2-Amino-4-hydroxybenzoic acid.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum of 2-Amino-4-hydroxybenzoic acid is expected to be complex due to the presence of multiple functional groups and the potential for intra- and intermolecular hydrogen bonding. The expected vibrational frequencies are based on typical ranges for the functional groups present and data from related aminobenzoic and hydroxybenzoic acid derivatives.[2][3]

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | -COOH | 2500-3300 | Broad |

| O-H Stretch (Phenol) | Ar-OH | 3200-3600 | Broad |

| N-H Stretch (Amine) | -NH₂ | 3300-3500 | Medium |

| C-H Stretch (Aromatic) | Ar-H | 3000-3100 | Medium |

| C=O Stretch (Carboxylic Acid) | -COOH | 1680-1710 | Strong |

| C=C Stretch (Aromatic) | Aromatic Ring | 1550-1650 | Medium |

| N-H Bend (Amine) | -NH₂ | 1580-1650 | Medium |

| C-O Stretch (Carboxylic Acid/Phenol) | -COOH / Ar-OH | 1210-1320 | Strong |

| C-N Stretch (Amine) | Ar-NH₂ | 1250-1360 | Medium |

| O-H Bend (Carboxylic Acid) | -COOH | 1380-1440 | Medium |

| C-H Bend (Aromatic) | Ar-H | 690-900 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The aromatic ring and its substituents in 2-Amino-4-hydroxybenzoic acid constitute a chromophore that absorbs in the UV region. The position and intensity of the absorption maxima (λmax) can be influenced by the solvent polarity. For 2,4-dihydroxybenzoic acid, a closely related compound, absorption maxima are observed at 208 nm, 258 nm, and 296 nm.[4] Similar absorption bands are expected for 2-Amino-4-hydroxybenzoic acid.

| Solvent | Predicted λmax (nm) | Molar Absorptivity (ε) |

| Methanol (B129727)/Ethanol | ~210, ~260, ~300 | Data not available |

| Water | ~210, ~260, ~300 | Data not available |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the detailed structure of a molecule by providing information about the chemical environment of individual nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum of 2-Amino-4-hydroxybenzoic acid is expected to show distinct signals for the aromatic protons and exchangeable protons of the amino, hydroxyl, and carboxylic acid groups. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring. The following are predicted chemical shifts.

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration |

| H-3 | ~6.2 - 6.4 | d | 1H |

| H-5 | ~6.0 - 6.2 | dd | 1H |

| H-6 | ~7.5 - 7.7 | d | 1H |

| -NH₂ | Variable | br s | 2H |

| -OH (Phenolic) | Variable | br s | 1H |

| -COOH | Variable (>10) | br s | 1H |

Note: The chemical shifts of exchangeable protons (-NH₂, -OH, -COOH) are highly dependent on solvent, concentration, and temperature.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for the seven carbon atoms of 2-Amino-4-hydroxybenzoic acid are listed below. Data for the related compound 3-Amino-4-hydroxybenzoic acid shows a carboxyl carbon at 168.31 ppm and aromatic carbons in the range of 114-151 ppm.[5]

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

| C-1 (C-COOH) | ~110 - 115 |

| C-2 (C-NH₂) | ~150 - 155 |

| C-3 | ~100 - 105 |

| C-4 (C-OH) | ~160 - 165 |

| C-5 | ~105 - 110 |

| C-6 | ~130 - 135 |

| C-7 (-COOH) | ~170 - 175 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The molecular weight of 2-Amino-4-hydroxybenzoic acid is 153.14 g/mol .[6]

| Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| Electrospray (ESI+) | 154.05 [M+H]⁺ | 136 [M+H-H₂O]⁺, 108 [M+H-H₂O-CO]⁺, 92 [M+H-H₂O-CO₂]⁺ |

| Electrospray (ESI-) | 152.03 [M-H]⁻ | 108 [M-H-CO₂]⁻ |

| Electron Impact (EI) | 153 [M]⁺• | 136 [M-OH]⁺, 108 [M-COOH]⁺, 80 [C₆H₆N]⁺ |

Note: Fragmentation patterns are predictive and can vary depending on the ionization technique and instrument conditions.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

FT-IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid 2-Amino-4-hydroxybenzoic acid to identify its functional groups.

Method: Attenuated Total Reflectance (ATR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.

-

Sample Preparation: Place a small amount of the solid 2-Amino-4-hydroxybenzoic acid powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Alternative Method: KBr Pellet

-

Sample Preparation: Grind a small amount (1-2 mg) of 2-Amino-4-hydroxybenzoic acid with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima (λmax) of 2-Amino-4-hydroxybenzoic acid in solution.

Method: Solution-Phase UV-Vis Spectroscopy

-